molecular formula C₁₈H₃₅N₃O₂ B016068 2-Azido-4-octadecen-1,3-diol CAS No. 103348-49-8

2-Azido-4-octadecen-1,3-diol

Cat. No. B016068
CAS RN: 103348-49-8
M. Wt: 325.5 g/mol
InChI Key: XAPVDQFHDYWVTA-KRWOKUGFSA-N
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Description

“2-Azido-4-octadecen-1,3-diol” is also known as "D-Sphingosine azide" . It is used in the modulation of sphingolipid biosynthesis in primary cultured neurons by long chain bases .


Molecular Structure Analysis

The molecular formula of “2-Azido-4-octadecen-1,3-diol” is C18H35N3O2 . The structure includes a long hydrocarbon chain with an azide group and two hydroxyl groups .

Scientific Research Applications

Synthesis of Sphingomyelins

Azido-erythro-sphingosine is used as a key intermediate in the synthesis of sphingomyelins . The azido function serves as a masking group for the reactive primary amine during the phosphorylation step, which is crucial in the synthesis process .

Production of Stable Isotope Labeling

Azido-erythro-sphingosine is used in the production of deuterated sphingomyelins, which are used as stable isotope labeling in mass spectrometry . This is particularly useful in pharmacological studies for the specific quantification of sphingomyelins in biological materials .

Research on Signal Transduction and Apoptosis

Sphingomyelins, synthesized using Azido-erythro-sphingosine, play a role in various cellular events such as signal transduction and apoptosis . This makes Azido-erythro-sphingosine valuable in research related to these cellular processes.

Study of Niemann–Pick Disease

An anomaly in sphingomyelin metabolism triggers severe illnesses such as the rare hereditary Niemann–Pick disease . Azido-erythro-sphingosine, being a key component in the synthesis of sphingomyelins, is crucial in the study and understanding of this disease .

Synthesis of D-erythro-Sphingosine

Azido-erythro-sphingosine is used in the synthesis of D-erythro-sphingosine . This synthesis involves the selective transformation of the C-4 hydroxy group of phytosphingosine into the characteristic 4,5-trans double bond of sphingosine .

Protein Kinase C Inhibition

Azido-erythro-sphingosine is used in the synthesis of promising protein kinase C inhibitors . This is important in the study of diseases related to the malfunction of protein kinase C.

Safety and Hazards

The safety data sheet for “2-Azido-4-octadecen-1,3-diol” is not available in the search results .

properties

IUPAC Name

(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVDQFHDYWVTA-KRWOKUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-4-octadecen-1,3-diol

CAS RN

103348-49-8
Record name 2-Azidosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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